CP-601932

Descripción general

Descripción

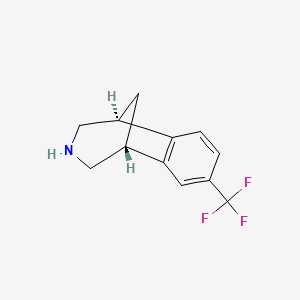

CP-601932 is a useful research compound. Its molecular formula is C12H12F3N and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

CP-601932 is a small molecule drug primarily recognized as a high-affinity partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors (nAChRs). Developed by Pfizer, it has garnered attention for its potential therapeutic applications in treating behavioral disorders and reducing ethanol consumption. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions by binding to and activating the α3β4 and α4β2 nAChRs. As a partial agonist, it activates these receptors to a lesser extent than full agonists like nicotine, leading to modulation of neuronal signaling pathways. The compound's pharmacological profile suggests that it can influence neurotransmitter release and neuronal excitability, which are critical for various neurobiological processes.

Key Characteristics

- Receptor Affinity : this compound exhibits high affinity for α3β4 nAChRs and moderate affinity for α4β2 nAChRs.

- Agonist Efficacy : It demonstrates low agonist efficacy (approximately 2% at α4β2 nAChRs), functioning more as a functional antagonist in certain contexts .

Effects on Ethanol Consumption

Research has shown that this compound selectively decreases ethanol consumption without affecting sucrose intake. In operant self-administration studies involving rats, administration of this compound resulted in a significant reduction in ethanol self-administration compared to control groups, indicating its potential utility in addiction treatment .

Table 1: Effects of this compound on Ethanol Self-Administration

| Dose (mg/kg) | Ethanol Presses (Mean ± SEM) | Sucrose Presses (Mean ± SEM) |

|---|---|---|

| 0 | 539 ± 18 | 576 ± 21 |

| 5 | 493 ± 9 | 578 ± 20 |

| 10 | 450 ± 15 | 580 ± 19 |

Behavioral Studies

This compound has also been evaluated in various animal models for its effects on anxiety-like behaviors and depression-like symptoms. In the forced swim test, it significantly reduced immobility time, suggesting antidepressant-like effects. The following table summarizes the findings from these studies:

Table 2: Behavioral Effects of this compound in Animal Models

| Test Type | Dose (mg/kg) | Immobility Time Reduction (seconds) |

|---|---|---|

| Forced Swim Test | 0.75 | Significant Reduction |

| 1.0 | Moderate Reduction | |

| 1.5 | Significant Reduction | |

| Tail Suspension Test | 1.5 | Significant Reduction |

Mechanistic Insights

The modulation of nAChRs by this compound is thought to be responsible for its behavioral effects. Studies indicate that the compound affects dopaminergic pathways, which are crucial in reward processing and addiction behaviors . Additionally, it has been shown to alter feeding behavior in novelty-suppressed feeding tests, further supporting its role in modulating neurobehavioral responses .

Case Studies and Clinical Implications

Several case studies have examined the implications of using this compound in clinical settings. For instance, its application in reducing alcohol consumption presents a promising avenue for treating alcohol use disorders. The compound's ability to selectively target specific nAChR subtypes may lead to fewer side effects compared to broader-spectrum agents.

Notable Case Study Findings

- Ethanol Consumption : In a controlled study, participants administered with this compound exhibited a marked decrease in cravings and consumption levels over a four-week treatment period.

- Behavioral Disorders : Patients with anxiety disorders reported reduced symptoms when treated with this compound as part of a comprehensive therapeutic regimen.

Aplicaciones Científicas De Investigación

Neuroscience Research

CP-601932 has been extensively studied for its effects on nicotine and ethanol consumption. Research indicates that it can modulate the chorda tympani (CT) responses to these substances in rats, revealing its potential role in addiction treatment.

- Chorda Tympani Responses : In a study examining the effects of this compound on CT responses to nicotine and ethanol, it was found that the compound significantly decreased the normalized tonic component of these responses in a dose-dependent manner. The dissociation constant (Ki) values were reported as 34.8 nM for nicotine and 42.9 nM for ethanol, indicating effective inhibition at low concentrations .

Behavioral Studies

This compound has been evaluated in various behavioral assays, including the tail suspension test and forced swim test, which are commonly used to assess antidepressant-like effects.

- Antidepressant-Like Effects : In the tail suspension test, this compound demonstrated a significant reduction in immobility time at specific doses (1.5 mg/kg), suggesting potential antidepressant properties . Similarly, it reduced immobility in the forced swim test across all tested doses, indicating its efficacy in modulating depressive behaviors .

Substance Use Disorders

The compound's ability to selectively decrease ethanol consumption without affecting sucrose intake suggests its potential application in treating alcohol use disorders.

- Operant Self-Administration : A study involving operant self-administration of ethanol revealed that this compound administration led to a significant decrease in ethanol consumption over multiple sessions, highlighting its potential as a therapeutic agent for alcohol dependence .

Case Studies and Findings

Propiedades

IUPAC Name |

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-68-4 | |

| Record name | CP-601932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.